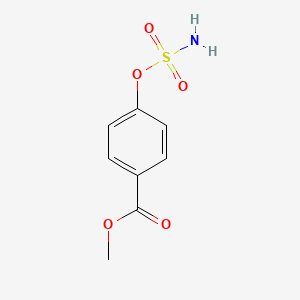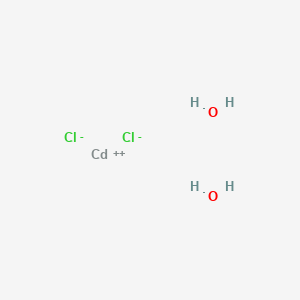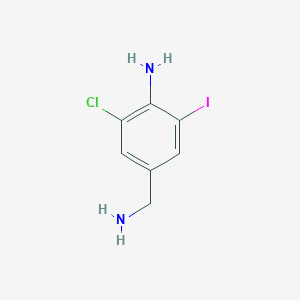
methyl 4-(sulfamoyloxy)benzoate
Vue d'ensemble
Description
methyl 4-(sulfamoyloxy)benzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring, along with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(sulfamoyloxy)benzoate typically involves the esterification of 4-Sulfamoyloxy-benzoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(sulfamoyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Major Products Formed
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and methanol.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Applications De Recherche Scientifique
methyl 4-(sulfamoyloxy)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(sulfamoyloxy)benzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The sulfamoyloxy group and the ester functional group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Sulfamoylbenzoic acid: This compound lacks the methyl ester group but shares the sulfamoyloxy functional group.
4-Methoxybenzoic acid methyl ester: This compound has a methoxy group instead of a sulfamoyloxy group.
Benzoic acid derivatives: Various benzoic acid derivatives with different substituents on the benzene ring.
Uniqueness
methyl 4-(sulfamoyloxy)benzoate is unique due to the presence of both the sulfamoyloxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H9NO5S |
|---|---|
Poids moléculaire |
231.23 g/mol |
Nom IUPAC |
methyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C8H9NO5S/c1-13-8(10)6-2-4-7(5-3-6)14-15(9,11)12/h2-5H,1H3,(H2,9,11,12) |
Clé InChI |
LPYVSRFVXYNNGX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 4-oxohexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B8286903.png)
![2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one](/img/structure/B8286911.png)

![1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8286916.png)



